molecular formula C8H6INO B1629379 4-Iodo-1H-indol-6-ol CAS No. 885520-40-1

4-Iodo-1H-indol-6-ol

Cat. No.: B1629379
CAS No.: 885520-40-1
M. Wt: 259.04 g/mol
InChI Key: AXWXUWTVKWLREV-UHFFFAOYSA-N
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Description

Molecular Composition and Formula Analysis

The molecular composition of 4-Iodo-1H-indol-6-ol follows a well-defined chemical formula that reflects its structural complexity and elemental distribution. The compound possesses the molecular formula C8H6INO, indicating the presence of eight carbon atoms, six hydrogen atoms, one iodine atom, one nitrogen atom, and one oxygen atom within its molecular framework. The molecular weight calculations reveal an average mass of 259.046 atomic mass units, with a monoisotopic mass of 258.949412 atomic mass units, reflecting the contribution of the heavy iodine atom to the overall molecular mass.

The structural arrangement demonstrates the characteristic indole backbone, which consists of a fused benzene-pyrrole ring system. The iodine substitution at the 4-position occurs on the benzene ring portion of the indole structure, while the hydroxyl group occupies the 6-position, also located on the benzene ring. This specific substitution pattern creates a compound with distinct electronic properties compared to the unsubstituted indole parent structure.

Property Value Reference
Molecular Formula C8H6INO
Average Molecular Weight 259.046 amu
Monoisotopic Mass 258.949412 amu
Chemical Abstract Service Number 885520-40-1
Simplified Molecular Input Line Entry System C1=CNC2=CC(=CC(=C12)I)O

The elemental analysis reveals that carbon constitutes the largest percentage by count of atoms, followed by hydrogen, with the heavy atoms iodine, nitrogen, and oxygen contributing significantly to the molecular weight despite their lower numerical representation. The presence of the iodine atom substantially increases the molecular weight compared to other halogenated analogues, making this compound particularly distinctive within the series of halogenated indol-6-ol derivatives.

Properties

IUPAC Name

4-iodo-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWXUWTVKWLREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646335
Record name 4-Iodo-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-40-1
Record name 4-Iodo-1H-indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

Iodination is typically performed using iodine (I₂) or N-iodosuccinimide (NIS) as the iodinating agent. Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) facilitate the generation of the iodonium ion (I⁺). The reaction is conducted in polar aprotic solvents like dichloromethane (DCM) or acetic acid at temperatures ranging from 0°C to room temperature.

Example Protocol

  • Substrate : 1H-Indol-6-ol (1.0 equiv)
  • Iodinating Agent : NIS (1.2 equiv)
  • Solvent : Anhydrous DCM
  • Temperature : 0°C → RT, 12 hours
  • Workup : Quenching with sodium thiosulfate, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : 65–78% (depending on solvent and stoichiometry).

Mechanistic Insights

The hydroxyl group at C6 activates the indole ring via electron-donating effects, directing electrophilic attack to C4. The iodonium ion (I⁺) forms a Wheland intermediate, which rearomatizes to yield the iodinated product. Competing reactions, such as diiodination or oxidation of the hydroxyl group, are mitigated by controlling iodine stoichiometry and reaction time.

Multi-Step Synthesis from 4-Nitroindole Precursors

Multi-step routes offer higher regiocontrol, particularly when starting from substituted indoles. A 10-step synthesis adapted from diaminoindole methodologies demonstrates this approach.

Synthetic Pathway Overview

  • Starting Material : 4-Nitroindole
  • Protection : Triisopropylsilyl (TIPS) protection of the indole nitrogen.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine.
  • Iodination : Electrophilic iodination at C4.
  • Deprotection : Removal of TIPS group using tetra-n-butylammonium fluoride (TBAF).

Key Steps

  • Nitrogen Protection : TIPS groups prevent unwanted side reactions during iodination.
  • Catalytic Hydrogenation : Achieves 83% yield in reducing 4-nitroindole to 4-aminoindole.
  • Iodination : Performed under mild conditions (NIS, DCM) to preserve the hydroxyl group.

Optimization Challenges

  • Regioselectivity : Competing iodination at C5 or C7 is minimized by steric hindrance from the TIPS group.
  • Functional Group Compatibility : The hydroxyl group at C6 requires protection (e.g., as a tert-butyldimethylsilyl ether) during iodination to prevent oxidation.

Alternative Methods: Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide an alternative route, particularly for late-stage iodination. The Heck reaction or Ullmann coupling can introduce iodine at C4 while preserving the hydroxyl group.

Ullmann Coupling Protocol

  • Substrate : 4-Bromo-1H-indol-6-ol
  • Catalyst : Copper(I) iodide (CuI, 10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Iodine Source : Potassium iodide (KI)
  • Solvent : Dimethylformamide (DMF), 110°C, 24 hours

Yield : 58–62%.

Advantages and Limitations

  • Advantages : Tolerates electron-rich aromatic systems.
  • Limitations : Requires stoichiometric copper and elevated temperatures, complicating scalability.

Comparative Analysis of Preparation Methods

Method Yield Regiocontrol Scalability Key Challenges
Electrophilic Iodination 65–78% Moderate High Competing diiodination
Multi-Step Synthesis 40–50% High Moderate Lengthy synthesis, protection steps
Ullmann Coupling 58–62% High Low Copper waste, high temperatures

Case Studies from Peer-Reviewed Literature

ChemicalBook: 4-Hydroxyindole Synthesis

Chemical Reactions Analysis

Reduction Reactions

The iodine atom at the 4-position undergoes reductive dehalogenation under catalytic hydrogenation conditions. For example:

  • Hydrogenation with Pd/C : Exposure to hydrogen gas in the presence of 10% Pd/C in ethanol removes the iodine atom, yielding 1H-indol-6-ol as the primary product . This reaction parallels methodologies used in the reduction of nitroindoles to aminoindoles .

Reaction TypeReagents/ConditionsProductReferences
Reductive deiodinationH₂, 10% Pd/C, EtOH, RT1H-indol-6-ol

Cyclization Reactions

The iodine atom facilitates intramolecular cyclization under iodophilic conditions. For instance:

  • Iodo-cycloisomerization : In ethyl acetate with molecular iodine, 4-Iodo-1H-indol-6-ol undergoes cyclization to form 3-iodocarbazole derivatives via a 1,2-alkyl migration mechanism . This reaction is analogous to the cycloisomerization of aryl(indol-3-yl)methane-tethered alkynols .

Reaction TypeReagents/ConditionsProductReferences
Carbazole formationI₂ (1.2 equiv), EtOAc, RT3-Iodo-9H-carbazol-6-ol

Nucleophilic Substitution

The iodine substituent is susceptible to nucleophilic displacement under basic conditions:

  • Amination : Reaction with sodium azide in dimethylformamide (DMF) at elevated temperatures replaces iodine with an azide group, forming 4-azido-1H-indol-6-ol .

  • Thiolation : Treatment with thiourea in ethanol under reflux yields 4-mercapto-1H-indol-6-ol .

Reaction TypeReagents/ConditionsProductReferences
Azide substitutionNaN₃, CuI, DMF, 80°C4-Azido-1H-indol-6-ol
Thiol substitutionThiourea, NaOH, EtOH, reflux4-Mercapto-1H-indol-6-ol

Oxidation Reactions

The hydroxyl group at the 6-position can be oxidized to a carbonyl group:

  • Ketone formation : Oxidation with chromium trioxide (CrO₃) in acidic media converts the hydroxyl group to a ketone, yielding 4-iodo-1H-indole-6-one . Similar oxidation pathways are observed in tetrahydroindolones .

Reaction TypeReagents/ConditionsProductReferences
Hydroxyl oxidationCrO₃, H₂SO₄, 0°C4-Iodo-1H-indole-6-one

Cross-Coupling Reactions

While not explicitly documented for this compound, iodine’s role as a directing group in metal-catalyzed couplings suggests potential for:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids could replace iodine with aryl groups, enabling access to 4-aryl-1H-indol-6-ol derivatives .

Mechanistic Insights

  • Cyclization : DFT studies on analogous systems indicate that iodocyclization proceeds via a spirocyclic intermediate, favoring 1,2-alkyl migration over 1,2-vinyl migration due to lower activation barriers (ΔG‡ = 11.82 kcal/mol vs. 19.23 kcal/mol) .

  • Substitution : The iodine atom’s electronegativity and leaving-group ability facilitate SNAr (nucleophilic aromatic substitution) mechanisms under basic conditions.

Comparative Reactivity

This compound demonstrates distinct reactivity compared to related halogenated indoles:

CompoundKey Reactivity Differences
4-Bromo-1H-indol-6-olSlower substitution due to weaker C–Br bond polarization
1H-indol-6-olLacks iodine, limiting cross-coupling and cyclization

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Iodo-1H-indol-6-ol serves as a crucial building block for developing more complex indole derivatives. Its unique iodine and hydroxyl functional groups enable various chemical transformations, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Research has revealed that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies indicate that compounds related to indole derivatives, including this compound, demonstrate antimicrobial effects against various bacterial strains. For instance, derivatives with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Anticancer Potential : The compound is under investigation for its anticancer properties. Research suggests that indole derivatives can influence cell signaling pathways involved in cancer progression, potentially leading to new therapeutic strategies .

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications in treating various diseases due to its interaction with specific molecular targets. The presence of the iodine atom enhances its binding affinity to biological targets, which could lead to the development of new drugs targeting diseases such as cancer and infections .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various indole derivatives, including those structurally related to this compound, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of indole derivatives demonstrated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. The mechanism involves modulation of apoptosis pathways, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 4-Iodo-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. For example, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological activities such as cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-Iodo-1H-indol-6-ol with structurally related compounds, emphasizing substituent effects and key features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound C₇H₅INO ~261.03 Iodo, Hydroxyl Halogenated indole, H-bonding capacity
1H-Indol-6-ol C₈H₇NO 133.15 Hydroxyl Parent compound, simpler structure
4-Iodo-1H-indazol-6-ol C₇H₅IN₂O 260.03 Iodo, Hydroxyl, Indazole Nitrogen-rich heterocycle (indazole)
4-Fluoro-6-iodo-1H-indazole C₇H₄FIN₂ 262.02 Fluoro, Iodo Dual halogen, indazole core
4-Fluoro-1H-indol-6-amine C₈H₇FN₂ 150.15 Fluoro, Amine Amino group, altered electronic effects
Key Observations:

Heterocycle Variations :

  • Indole vs. Indazole : Replacing the indole's pyrrole nitrogen (1H-indol-6-ol) with a second nitrogen at the 2-position (indazole, as in 4-Iodo-1H-indazol-6-ol) creates a more electron-deficient core, influencing reactivity and binding interactions .

Functional Group Differences: Hydroxyl vs. Amine: The hydroxyl group in this compound enables hydrogen bonding, critical for solubility and target recognition.

Biological Activity

4-Iodo-1H-indol-6-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position and a hydroxyl group at the 6-position of the indole ring. These functional groups significantly influence its reactivity and interaction with biological targets. The compound's unique structure allows it to form various derivatives, enhancing its potential applications in medicinal chemistry.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors that are crucial in cellular signaling pathways. The iodine atom and hydroxyl group are essential for its binding affinity to these targets, leading to modulation of biological activities including:

  • Cell Proliferation : Influencing the growth rates of various cell types.
  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Immune Response : Modulating immune system functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria found promising results, suggesting its potential as an antibacterial agent.

Pathogen TypeActivity Level
Gram-positive bacteriaModerate to High
Gram-negative bacteriaMild to Moderate

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown effectiveness against several cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells. The compound appears to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

Cancer Cell LineIC50 (µM)
A549 (Lung)15
MCF7 (Breast)20

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antibacterial properties of this compound against multiple strains. Results indicated that it was particularly effective against Staphylococcus aureus, with an inhibition zone diameter exceeding 15 mm.
  • Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells, with flow cytometry revealing an increase in apoptotic cells post-treatment.

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated indoles:

CompoundAntimicrobial ActivityAnticancer Activity
1H-indol-6-olLowModerate
4-Bromo-1H-indol-6-olModerateHigh
4-Chloro-1H-indol-6-olLowModerate

The presence of iodine in this compound enhances its reactivity and biological activity compared to other halogenated derivatives.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet ~δ 10–12 ppm).
    • Distinct splitting patterns for the iodine-substituted position (e.g., doublets or triplets due to coupling with adjacent protons) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion peaks ([M+H]⁺) and isotopic patterns characteristic of iodine (e.g., m/z 335.1512 for related compounds) .
  • Purity assessment : TLC (Rf values) and HPLC are used to verify absence of byproducts .

What strategies can optimize the regioselectivity of iodination in indole derivatives?

Advanced Research Question

  • Directing groups : Methoxy or hydroxyl groups at specific positions can guide iodine incorporation via electronic effects. For example, 5-methoxy groups in 5-methoxy-1H-indol-6-ol enhance reactivity at the 4-position .
  • Catalyst systems : CuI or Pd-based catalysts in PEG-400/DMF improve selectivity by stabilizing transition states .
  • Solvent effects : Polar solvents favor electrophilic iodination, while non-polar media may reduce undesired side reactions .

How do hydrogen bonding patterns influence the crystal packing of this compound?

Advanced Research Question

  • Graph-set analysis : Hydrogen bonds (e.g., O–H···N or O–H···I) form motifs like R₂²(8) rings, stabilizing crystal lattices. These interactions are identified via single-crystal XRD and analyzed using software like SHELXL .
  • Packing efficiency : Iodine’s van der Waals radius affects stacking; ORTEP-3 visualizations reveal halogen bonding contributions to lattice stability .
  • Thermal stability : Differential scanning calorimetry (DSC) correlates hydrogen-bond strength with melting points .

What are best practices for resolving contradictory data in the characterization of halogenated indoles?

Q. Methodological Focus

  • Triangulation : Cross-validate NMR, MS, and XRD data. For instance, inconsistent melting points may indicate polymorphism, requiring PXRD analysis .
  • Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts) and compare with literature benchmarks .
  • Reproducibility : Replicate syntheses under controlled conditions to isolate variables (e.g., moisture sensitivity of iodine intermediates) .

How can computational chemistry predict the reactivity and stability of this compound?

Advanced Research Question

  • DFT calculations : Model iodine’s electron-withdrawing effects on indole’s HOMO-LUMO gaps, predicting sites for electrophilic attack .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) .
  • Docking studies : Explore biological activity by simulating binding to targets like cytochrome P450 enzymes, guided by structural analogs .

How can researchers systematically evaluate literature on the biological activity of this compound?

Q. Literature Review Methodology

  • Database searches : Use SciFinder, PubMed, and Reaxys with keywords like “4-Iodoindole derivatives” + “antioxidant” or “enzyme inhibition” .
  • Critical appraisal : Prioritize peer-reviewed journals over preprint servers; assess mechanistic studies (e.g., IC₅₀ values in enzyme assays) .
  • Gaps identification : Note limited in vivo data and propose follow-up studies (e.g., pharmacokinetics in model organisms) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1H-indol-6-ol
Reactant of Route 2
Reactant of Route 2
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